molecular formula C₁₆H₁₅N₃O₂S B1145548 2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid CAS No. 74074-45-6

2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid

Cat. No.: B1145548
CAS No.: 74074-45-6
M. Wt: 313.37
InChI Key:
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Description

2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid is a complex organic compound with the molecular formula C17H15N3O4S . This compound is known for its unique structure, which includes a benzoylimino group, a methylthio group, and a hydrazide group attached to a benzoic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid typically involves multiple steps, starting with the preparation of the benzoylimino intermediate. This intermediate is then reacted with methylthio compounds under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid involves its interaction with specific molecular targets and pathways. The benzoylimino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzoylimino)(methylthio)methyl]hydrazide Acetic Acid
  • 2-[(Benzoylimino)(methylthio)methyl]hydrazide Propionic Acid
  • 2-[(Benzoylimino)(methylthio)methyl]hydrazide Butyric Acid

Uniqueness

Compared to similar compounds, 2-[(Benzoylimino)(methylthio)methyl]hydrazide Benzoic Acid is unique due to its specific structure, which includes a benzoic acid moiety. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

74074-45-6

Molecular Formula

C₁₆H₁₅N₃O₂S

Molecular Weight

313.37

Synonyms

[(Benzoylamino)(methylthio)methylene]hydrazide Benzoic Acid; 

Origin of Product

United States

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